3'-Deoxysappanol
Description
3'-Deoxysappanol (C₁₆H₁₆O₅; molecular weight 288.1 g/mol) is a flavonol-class compound derived from the heartwood of Caesalpinia sappan (Sappanwood) . Structurally, it features a chromanol backbone with hydroxyl and methoxy substitutions (Figure 1). Unlike most flavonoids in propolis, which belong to the flavone group, 3'-Deoxysappanol is classified as a flavonol due to the presence of a hydroxyl group at the 3-position of the C-ring .
Properties
Molecular Formula |
C16H16O5 |
|---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
(3R,4S)-3-[(4-hydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol |
InChI |
InChI=1S/C16H16O5/c17-11-3-1-10(2-4-11)8-16(20)9-21-14-7-12(18)5-6-13(14)15(16)19/h1-7,15,17-20H,8-9H2/t15-,16+/m0/s1 |
InChI Key |
IYAYKNOVHBOSPH-JKSUJKDBSA-N |
Isomeric SMILES |
C1[C@@]([C@H](C2=C(O1)C=C(C=C2)O)O)(CC3=CC=C(C=C3)O)O |
Canonical SMILES |
C1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues from Caesalpinia sappan
Sappanwood produces multiple structurally related compounds, differing in hydroxylation, methoxylation, and backbone modifications (Table 1).
Table 1: Structural and Pharmacological Comparison of 3'-Deoxysappanol and Analogues
Key Observations:
Backbone Variations: 3'-Deoxysappanol and Sappanol share a chromanol core but differ in hydroxylation (Sappanol has an extra hydroxyl at 3') . 3-Deoxysappanone B and Protosappanin B feature a chromanone backbone, with the latter showing higher oxidation and distinct bioactivity (e.g., anti-tumor effects) .
Substituent Effects: Methoxylation at the 4-position (e.g., 3'-Deoxysappanol) enhances lipid solubility compared to hydroxylated analogues like Sappanol .
Pharmacological Divergence: 3-Deoxysappanone B’s xanthine oxidase inhibition contrasts with 3'-Deoxysappanol’s antioxidant profile, highlighting how minor structural changes (e.g., ketone vs. alcohol groups) impact target specificity .
Broader Flavonoid Context
3'-Deoxysappanol’s classification as a flavonol distinguishes it from flavones (e.g., luteolin) and isoflavones (e.g., genistin) found in propolis . Key differences include:
- Flavonols: Feature a 3-hydroxyl group (e.g., 3'-Deoxysappanol, quercetin) linked to enhanced radical-scavenging activity.
- Flavones : Lack the 3-hydroxyl (e.g., luteolin), often associated with anti-viral properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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